molecular formula C20H17ClN6O3S B11271389 4-chloro-N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-chloro-N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11271389
M. Wt: 456.9 g/mol
InChI Key: SUZNHHFPIICGCQ-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Synthesis of the Thiadiazole Ring: This step often involves the cyclization of thiosemicarbazide with appropriate reagents to form the 1,2,4-thiadiazole ring.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with a benzoyl chloride derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.

    Reduction: Reduction of nitro derivatives can yield amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

Medicinally, 4-chloro-N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is investigated for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole and thiadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy groups can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
  • **this compound derivatives with different substituents on the phenyl ring
  • **Other triazole-thiadiazole-benzamide compounds with variations in the triazole or thiadiazole rings

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and thiadiazole rings in a single molecule is relatively rare and offers a unique scaffold for drug design and development.

Properties

Molecular Formula

C20H17ClN6O3S

Molecular Weight

456.9 g/mol

IUPAC Name

4-chloro-N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-8-9-15(29-2)16(10-14)30-3)18-22-20(31-25-18)23-19(28)12-4-6-13(21)7-5-12/h4-10H,1-3H3,(H,22,23,25,28)

InChI Key

SUZNHHFPIICGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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